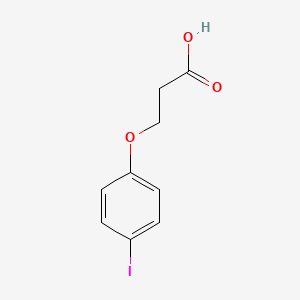

3-(4-Iodophenoxy)propanoic acid

Description

Properties

IUPAC Name |

3-(4-iodophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGJRFGFQBJVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenoxy)propanoic acid typically involves the reaction of 4-iodophenol with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with propanoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenoxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The iodine atom on the phenyl ring can be oxidized to form iodoquinone derivatives.

Reduction: The compound can be reduced to remove the iodine atom, resulting in 3-(4-hydroxyphenoxy)propanoic acid.

Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or iodine can be used, often in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like alkyl halides or aryl halides, along with a base, are used for substitution reactions.

Major Products Formed:

Iodoquinone derivatives from oxidation.

3-(4-hydroxyphenoxy)propanoic acid from reduction.

Various substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

Radiopharmaceutical Development

One of the most significant applications of 3-(4-Iodophenoxy)propanoic acid is in the development of radiopharmaceuticals for cancer diagnosis and treatment. The compound serves as a precursor for synthesizing radiolabeled amino acids, which are vital for imaging techniques such as PET (Positron Emission Tomography).

- Case Study: Breast Cancer Imaging

A study demonstrated the synthesis of radiolabeled 4-iodophenylalanine from this compound, achieving high radiochemical yields (up to 94.8%) for use in imaging MCF-7 breast cancer cells. The uptake of the tracer was comparable to that of [14C]phenylalanine, indicating its potential as a diagnostic tool in oncology .

Drug Design and Development

The compound has shown promise in drug design, particularly as a scaffold for developing selective receptor ligands. Its structural features allow for modifications that can enhance affinity and selectivity towards specific biological targets.

- Example: Adenosine Receptor Studies

Research involving the modification of this compound led to the discovery of new compounds with improved binding affinities to adenosine receptors. These findings suggest potential therapeutic applications in treating conditions like asthma and cardiovascular diseases .

Toxicological Profile

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as causing skin irritation (H315) and serious eye damage (H319), necessitating careful handling in laboratory settings .

Data Tables

Mechanism of Action

The mechanism by which 3-(4-Iodophenoxy)propanoic acid exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with thyroid hormone receptors, influencing thyroid hormone synthesis and metabolism. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Propanoic Acid Derivatives

Chlorinated Derivatives

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (): Isolated from marine actinomycetes, this compound demonstrated selective antibacterial activity against E. coli (MIC: 8 µg/mL) and S. aureus (MIC: 16 µg/mL). albicans .

Fluorinated Derivatives

- 3-(4-Fluorophenyl)propionic acid (): Fluorine’s small size and high electronegativity improve metabolic stability. While specific activity data are absent, fluorinated analogues are often used in drug design to modulate pharmacokinetics.

Iodinated Derivatives

- 3-(4-Iodophenylamino)propanoic acid (): Substitution of the phenoxy group with an amino linkage altered activity profiles, though detailed biological data are unavailable. Iodine’s large atomic radius may sterically hinder target binding but enhance lipophilicity for tissue penetration.

Table 1: Halogen-Substituted Derivatives Comparison

Hydroxyl- and Amino-Substituted Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives ():

- These derivatives demonstrated dual anticancer and antimicrobial activity. For example, compound 3-((4-hydroxyphenyl)amino)propanoic acid derivatives inhibited multidrug-resistant S. aureus (MIC: 4–32 µg/mL) and exhibited IC₅₀ values of 12–45 µM against breast cancer cells (MCF-7). The hydroxyl and amino groups facilitate hydrogen bonding with biological targets, enhancing efficacy .

3-(4-Hydroxyphenyl)propanoic Acid ():

- Isolated from Streptomyces coelicolor, this compound showed moderate cytotoxicity (43% mortality at 0.1 mg/mL in brine shrimp assays). The hydroxyl group may reduce lipophilicity compared to iodinated analogues, limiting membrane penetration .

Table 2: Hydroxyl/Amino Derivatives Comparison

Heterocyclic and Ester Derivatives

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid ():

- Exhibited broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL) by mimicking fluoroquinolone interactions with bacterial Mg²⁺ ions. The quinoline moiety enhances DNA gyrase inhibition .

3-(Methylthio)propanoic Acid Esters ():

Key Structural-Activity Relationships

Halogen Effects: Chlorine and Fluorine: Enhance target binding via electronegativity but may reduce bioavailability due to polarity.

Hydroxyl/Amino Groups: Improve solubility and hydrogen-bonding capacity, critical for anticancer and antifungal activity .

Linkage Type: Phenoxy (ether linkage): Provides stability against metabolic degradation. Phenylamino (amine linkage): Alters electronic properties and target specificity.

Biological Activity

3-(4-Iodophenoxy)propanoic acid is an organic compound notable for its biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11IO3

- Molecular Weight : Approximately 248.07 g/mol

- Structure : The compound consists of a propanoic acid moiety linked to a 4-iodophenyl group, which enhances its reactivity and binding affinity to biological targets due to the presence of the iodine atom.

The iodine substituent significantly alters the compound's chemical properties, making it more reactive than non-halogenated analogs. This increased reactivity is crucial for its interactions with various biological systems.

Research indicates that this compound can modulate cellular signaling pathways by affecting receptor activity or enzyme function. The iodophenyl group facilitates enhanced binding to specific enzymes or receptors, which may lead to alterations in metabolic pathways.

Binding Affinity and Interaction Studies

Studies have demonstrated that this compound exhibits significant binding affinity towards various proteins and enzymes, influencing their activity. For example, its structural similarity to amino acids allows it to participate in protein synthesis and enzyme regulation, potentially acting as an inhibitor in certain enzymatic processes.

Biological Activity Insights

- Pharmacological Potential :

-

Case Studies :

- In vitro studies involving cancer cell lines, such as MCF-7 breast cancer cells, indicated that the compound could enhance cellular uptake and influence cancer metabolism .

- Comparative studies with other iodinated compounds have shown that this compound may offer superior therapeutic effects due to its unique structural features .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodo-L-phenylalanine | C9H10I1N1O2 | Used in peptide synthesis; analog of phenylalanine |

| 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | C9H10I1N1O3 | Hydroxy group increases reactivity |

| 3-(4-Bromophenyl)propanoic acid | C10H11BrO2 | Similar structure but with bromine instead of iodine |

The presence of iodine in these compounds enhances their interaction with biological systems, making them valuable in drug design and biochemical assays .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Iodophenoxy)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., Cl or Br) in 3-(4-halophenoxy)propanoic acid with 4-iodophenol under alkaline conditions (e.g., NaH in DMF at 80°C) . Yield optimization may require inert atmospheres to prevent iodine displacement due to its lower reactivity compared to lighter halogens. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the iodinated product .

Q. How can NMR and mass spectrometry distinguish this compound from its halogenated analogs?

- Methodological Answer :

- <sup>1</sup>H NMR : The iodophenoxy group causes deshielding of adjacent protons, with distinct aromatic splitting patterns (e.g., doublets for para-substitution). Compare to 3-(4-bromophenoxy)propanoic acid (), where bromine’s electronegativity alters chemical shifts .

- Mass Spectrometry : The molecular ion peak ([M]<sup>+</sup>) at m/z 306 (C9H9IO3) confirms the iodine substitution. Isotopic patterns (iodine has no significant natural isotopes) differentiate it from brominated analogs (e.g., m/z 259 for Br) .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound in mammalian systems, and how does iodine substitution influence phase II metabolism?

- Methodological Answer : Based on structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid), phase II metabolism likely involves:

- Sulfation/Glucuronidation : The phenolic oxygen may undergo sulfation (via SULT enzymes) or glucuronidation (UGT enzymes), forming this compound-O-sulfate or -glucuronide .

- Deiodination : Iodine may be enzymatically removed (e.g., by dehalogenases), generating 3-(4-hydroxyphenoxy)propanoic acid, which can further conjugate .

Experimental Design : Use <sup>125</sup>I radiolabeling to track metabolic fate in hepatocyte assays or murine models, followed by LC-MS/MS to identify metabolites .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antioxidant or cytotoxic activity may arise from:

- Purity Variability : Validate compound purity via HPLC (>95%) and control for residual solvents (e.g., DMF) that affect assays .

- Assay Conditions : Standardize protocols (e.g., DPPH assay pH, cell culture media) to minimize variability. Compare results against structurally validated analogs (e.g., 3-(4-bromophenoxy)propanoic acid) .

- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified iodine positioning (e.g., meta- vs. para-) to isolate electronic effects on bioactivity .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

- Methodological Answer :

- Matrix Interference : Use solid-phase extraction (C18 columns) to isolate the compound from urine/plasma. Confirm recovery rates with deuterated internal standards .

- Iodine Stability : Monitor degradation under light/heat via stability-indicating HPLC methods. Store samples at -80°C with antioxidants (e.g., ascorbic acid) .

- Sensitivity : Employ UPLC-MS/MS with negative ion mode for enhanced detection limits (ng/mL range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.